molecular formula C23H6F10O11S2 B8136413 Hksox-1

Hksox-1

Cat. No. B8136413
M. Wt: 712.4 g/mol
InChI Key: XSHHIFZGVZWRBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hksox-1 is a useful research compound. Its molecular formula is C23H6F10O11S2 and its molecular weight is 712.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Hksox-1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hksox-1 including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Biomedical Engineering and Molecular Neuroscience :

    • Hksox-1 is involved in aggregation-induced emission, which may have potential applications in biomedical engineering and molecular neuroscience (Mei et al., 2015).
  • Molecular Imaging and Detection :

    • HKSOX-1 and related fluorescent probes are useful for selective detection and molecular imaging of endogenous superoxide, peroxynitrite, hypochlorous acid, hydrogen peroxide, and hydroxyl radical in various cellular components (Wong et al., 2016).
    • It is a highly sensitive and selective O2(•-) fluorescent probe that can be applied to detect O2(•-) in various cellular models and in live zebrafish embryos (Hu et al., 2015).
  • Medical Research and Treatment :

    • HK-1 mediates arthritic pain and cellular inflammation independently of NK1 activation, activating primary sensory neurons presumably via Ca2+ channel-linked receptor (Borbely et al., 2021).
    • The E847K mutation in the HK1 gene can cause non-syndromic photoreceptor degeneration, suggesting a critical role for this amino acid in photoreceptor maintenance (Kubota et al., 2020).
    • Hemokinin-1 contributes to asthma development in mice by activating the neurokinin receptor-1 on mast cells, and its effect on human bronchoconstriction likely reflects the activation of MRGPRX2 on lung mast cells (Manorak et al., 2018).
  • Cancer Research :

    • Triple therapies including antisense HK2 oligonucleotides, metformin, and perhexiline prevent tumor progression in HK1-HK2+ cancers, regardless of tissue origin (Xu & Herschman, 2019).
    • Systemic deletion of hexokinase 2 (HK2) is therapeutic in mouse models of lung and breast cancer, inhibiting tumor initiation and maintenance (Patra et al., 2013).
  • Plant Biology :

    • Plant hexokinase (HK) is important in plant metabolism, fulfilling a catalytic function and acting as a glucose sensor (Claeyssen & Rivoal, 2007).
  • Environmental Science :

    • He Kang (HK) is an effective method for secondary saline soil amelioration in gully land treatment, benefiting local crop growth (Yang et al., 2020).
  • Genetic Studies and Hematology :

    • The type I hexokinase (HK-I) deficiency is a rare red cell enzymopathy associated with hereditary nonspherocytic hemolytic anemia (Kanno et al., 2002).

properties

IUPAC Name

2',4',5',7'-tetrafluoro-3-oxo-3',6'-bis(trifluoromethylsulfonyloxy)spiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H6F10O11S2/c24-11-4-9-15(13(26)17(11)43-45(37,38)22(28,29)30)41-16-10(5-12(25)18(14(16)27)44-46(39,40)23(31,32)33)21(9)8-2-1-6(19(34)35)3-7(8)20(36)42-21/h1-5H,(H,34,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSHHIFZGVZWRBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)F)OS(=O)(=O)C(F)(F)F)F)F)OS(=O)(=O)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H6F10O11S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

712.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hksox-1

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.